1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound known for its unique chemical structure and properties. It features a nitroso group, a chloroethyl group, and a trifluoromethyl-substituted phenyl ring, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 1-(2-chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea with nitrosating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common nitrosating agents include sodium nitrite and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Azides and thioethers.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of agrochemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with nucleophiles in biological systems, leading to various biochemical effects. The chloroethyl group can alkylate DNA, potentially leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea
- 1-(4-Chloro-2-(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea
- Trifluorotoluene
Comparison: 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds like 1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea lack the nitroso group and therefore exhibit different chemical and biological properties. The trifluoromethyl group in all these compounds contributes to their stability and lipophilicity, making them valuable in various applications.
Eigenschaften
CAS-Nummer |
13991-76-9 |
---|---|
Molekularformel |
C10H9ClF3N3O2 |
Molekulargewicht |
295.64 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H9ClF3N3O2/c11-5-6-17(16-19)9(18)15-8-3-1-7(2-4-8)10(12,13)14/h1-4H,5-6H2,(H,15,18) |
InChI-Schlüssel |
XNFVUJQRDLTCNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.